molecular formula C7H10O5 B1661070 Methyl 4-(acetyloxy)-3-oxobutanoate CAS No. 87730-99-2

Methyl 4-(acetyloxy)-3-oxobutanoate

Cat. No. B1661070
CAS RN: 87730-99-2
M. Wt: 174.15 g/mol
InChI Key: YGSVVJZHBIUMSG-UHFFFAOYSA-N
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Description

Methyl 4-(acetyloxy)-3-oxobutanoate, also known as Methyl acetoacetate, is a versatile organic compound that is widely used in the chemical industry. It is a colorless liquid with a fruity odor, and it is soluble in water, ethanol, and ether. Methyl acetoacetate is used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and flavors.

Mechanism of Action

The mechanism of action of methyl acetoacetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the Claisen condensation reaction and the Michael addition reaction. It is also believed to act as a precursor in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl acetoacetate are not well studied. However, it is known to be metabolized by the liver to form acetoacetate, which is a ketone body. Ketone bodies are used as an alternative source of energy in the body when glucose is not available.

Advantages and Limitations for Lab Experiments

Methyl 4-(acetyloxy)-3-oxobutanoate acetoacetate has several advantages and limitations for lab experiments. One advantage is that it is a versatile starting material for the synthesis of various organic compounds. Another advantage is that it is readily available and relatively inexpensive. However, one limitation is that it is highly reactive and can easily undergo side reactions, such as hydrolysis and decarboxylation.

Future Directions

There are several future directions for the research of methyl acetoacetate. One direction is to study its mechanism of action in more detail. Another direction is to develop new synthetic methods for the production of methyl acetoacetate. Furthermore, it is important to study the biochemical and physiological effects of methyl acetoacetate in more detail, as it may have potential therapeutic applications.

Scientific Research Applications

Methyl 4-(acetyloxy)-3-oxobutanoate acetoacetate is widely used in scientific research as a starting material in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, such as antimalarial drugs, anticancer drugs, and antiviral drugs. It is also used in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides. Furthermore, it is used in the synthesis of flavors and fragrances, such as raspberry and strawberry flavors.

properties

IUPAC Name

methyl 4-acetyloxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-5(8)12-4-6(9)3-7(10)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSVVJZHBIUMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520692
Record name Methyl 4-(acetyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(acetyloxy)-3-oxobutanoate

CAS RN

87730-99-2
Record name Methyl 4-(acetyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

108 g (1.1 mol) of potassium acetate and 11.4 g (0.05 mol) of benzyltriethylammonium chloride are suspended in 900 ml of acetonitrile, treated with 50 ml of acetic acid and heated to reflux temperature. Within 31/2 hours there are added dropwise thereto 150.5 g (1 mol) of methyl 4-chloroacetoacetate in 100 ml of acetonitrile and the mixture is subsequently held at reflux temperature for 4 hours. The reaction mixture is washed 3 times with 200 ml of 5% NaH2PO4 solution each time and the aqueous phases are back-extracted with 200 ml of CH2Cl2. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product distils at 76°-85° C./0.6 mbar and gives 106.17 g (61%) of methyl 4-acetoxyacetoacetate.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150.5 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
catalyst
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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